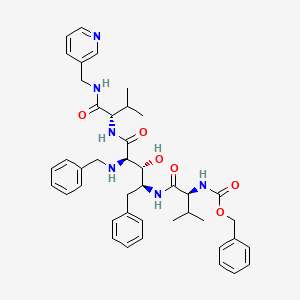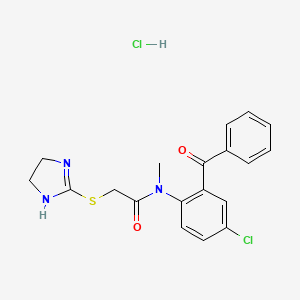
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride” is a complex organic compound that belongs to the class of acetamides. It features a benzoyl group, a chlorophenyl group, and an imidazole ring, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the acetamide backbone, the introduction of the benzoyl and chlorophenyl groups, and the incorporation of the imidazole ring. Common reagents used in these steps may include acetic anhydride, benzoyl chloride, and chlorophenyl derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring and other functional groups may be susceptible to oxidation under specific conditions.
Reduction: Reduction reactions can modify the benzoyl group or other parts of the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the interactions of complex organic molecules with biological systems.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular pathways and physiological effects. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide backbones but different substituents.
Benzoyl compounds: Molecules featuring the benzoyl group.
Imidazole derivatives: Compounds containing the imidazole ring.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
特性
CAS番号 |
128433-22-7 |
|---|---|
分子式 |
C19H19Cl2N3O2S |
分子量 |
424.3 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H18ClN3O2S.ClH/c1-23(17(24)12-26-19-21-9-10-22-19)16-8-7-14(20)11-15(16)18(25)13-5-3-2-4-6-13;/h2-8,11H,9-10,12H2,1H3,(H,21,22);1H |
InChIキー |
CFTGYIGLOHNKGF-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CSC3=NCCN3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


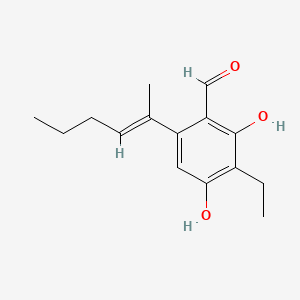

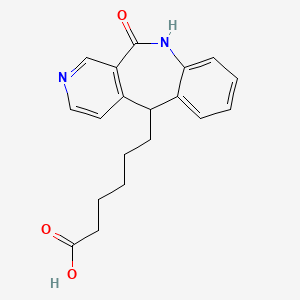
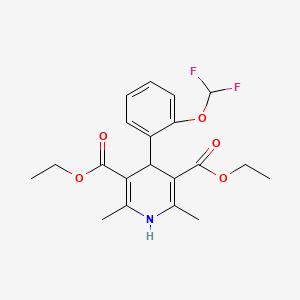
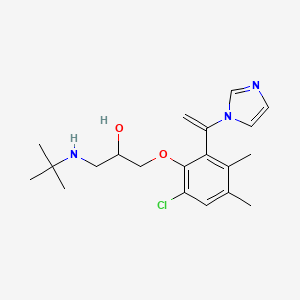
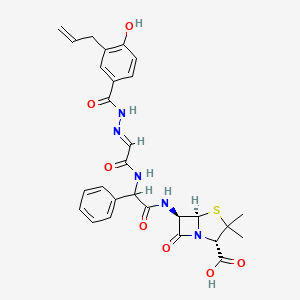
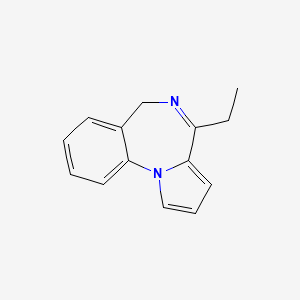
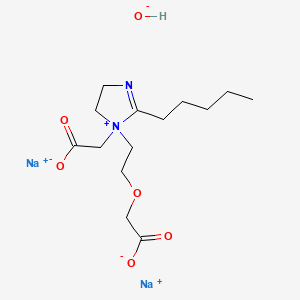
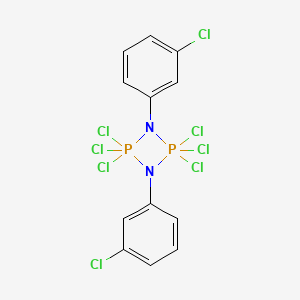
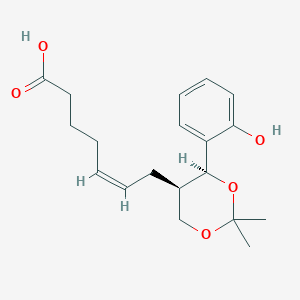
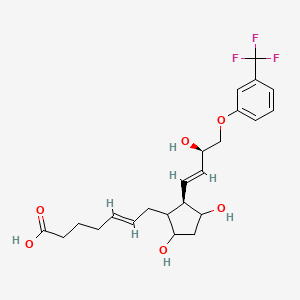
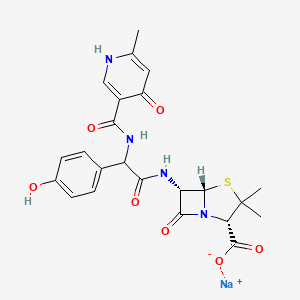
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
